6-Chloropurine riboside-5-O-monophosphate sodium salt
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Overview
Description
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT is a synthetic nucleotide analogue. It is structurally similar to adenosine-5’-O-monophosphate, with the amino group in position 6 of the adenine nucleobase replaced by chlorine. This compound is known for its role as a cytokinin nucleotide and its potential anticancer activity both in vitro and in vivo .
Preparation Methods
The synthesis of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT typically involves the reaction of 6-chloropurine ribonucleoside with phosphorylating agents under controlled conditions. The process includes:
Starting Material: 6-chloropurine ribonucleoside.
Phosphorylation: The ribonucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Purification: The product is purified through crystallization or lyophilization to obtain the sodium salt form.
Chemical Reactions Analysis
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT has several scientific research applications:
Chemistry: Used as a reactive analogue of adenosine-5’-O-monophosphate for modification studies.
Biology: Acts as a cytokinin nucleotide, influencing cell growth and differentiation.
Medicine: Exhibits potential anticancer activity, making it a candidate for cancer research.
Industry: Utilized in the synthesis of various nucleotide analogues for research and development
Mechanism of Action
The mechanism of action of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT involves its interaction with specific enzymes and molecular targets:
Enzyme Inhibition: It inhibits enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, affecting nucleotide biosynthesis.
Cell Regulation: By mimicking natural nucleotides, it interferes with cellular processes, leading to altered cell growth and proliferation.
Comparison with Similar Compounds
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT can be compared with other nucleotide analogues:
Adenosine-5’-O-monophosphate (5’-AMP): The primary difference is the substitution of the amino group with chlorine.
Inosine-5’-monophosphate (IMP): Similar in structure but lacks the chlorine substitution.
6-Mercaptopurine Riboside-5’-Monophosphate: Another analogue with a sulfur substitution instead of chlorine.
These comparisons highlight the unique properties of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT, particularly its reactivity and potential biological activities.
Properties
Molecular Formula |
C10H10ClN4Na2O6P |
---|---|
Molecular Weight |
394.61 g/mol |
IUPAC Name |
disodium;[(2S,4R,5R)-5-(6-chloropurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H12ClN4O6P.2Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;;/h3-6,10,16H,1-2H2,(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,10+;;/m0../s1 |
InChI Key |
DWGPNPXVLGQCFV-VYRQYAIQSA-L |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)COP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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